Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole part of the molecule is substituted at the 1-position with a carboxylate group, at the 2-position with a methyl group, and at the 5-position with a tetramethyl-1,3,2-dioxaborolane group. The carboxylate group is further substituted with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the carboxylate group, the methyl group, and the tetramethyl-1,3,2-dioxaborolane group. The exact three-dimensional structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the boron atom in the tetramethyl-1,3,2-dioxaborolane group. The indole ring might undergo electrophilic substitution reactions, while the boron atom might participate in cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group might increase its solubility in polar solvents, while the large number of carbon and hydrogen atoms might make it soluble in nonpolar solvents .Scientific Research Applications
Synthesis and Structural Analysis
This compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives, a class of compounds with various potential applications. Ye et al. (2021) have demonstrated its utility by synthesizing Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through substitution reactions. The structure was confirmed using FTIR, NMR spectroscopy, and X-ray diffraction, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).
Applications in Organic Synthesis
Kong et al. (2016) reported the synthesis of a related compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as an important intermediate for biologically active compounds such as crizotinib. The synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's versatility in organic synthesis (Kong et al., 2016).
Exploring New Synthetic Routes
Research by Zhang and Larock (2002) presents the palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, leading to the synthesis of various gamma-carboline derivatives. This method demonstrates the compound's potential in constructing complex heterocyclic structures, underlining its importance in the development of new synthetic methodologies (Zhang & Larock, 2002).
Chemical Reactivity and Potential Applications
The compound's role extends into the study of radical reactions and polymerization processes, as detailed by Nakamura et al. (1996), who explored the polymerization of methyl methacrylate using tert-butyl peroxypivalate. Their findings contribute to a deeper understanding of radical initiation mechanisms, potentially impacting materials science and polymer chemistry (Nakamura et al., 1996).
Future Directions
Properties
IUPAC Name |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-11-14-12-15(21-25-19(5,6)20(7,8)26-21)9-10-16(14)22(13)17(23)24-18(2,3)4/h9-12H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTLDZCKRIDXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=C3)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.